molecular formula C16H20O9 B13921757 (Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

Cat. No.: B13921757
M. Wt: 356.32 g/mol
InChI Key: IEMIRSXOYFWPFD-QEQKPWIDSA-N
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Description

(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid is a complex organic compound that features a combination of aromatic and sugar moieties. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid typically involves the following steps:

    Formation of the aromatic core: The aromatic core can be synthesized through electrophilic aromatic substitution reactions.

    Glycosylation: The attachment of the sugar moiety to the aromatic core is achieved through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with the aromatic core.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety.

    Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety.

    Substitution: Substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alkanes, alcohols.

    Substitution products: Halogenated aromatics, nitro compounds.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Enzyme studies: The compound can be used to study enzyme interactions, particularly glycosidases and esterases.

Medicine

    Drug development:

Industry

    Biomaterials: Use in the development of biomaterials for medical and industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid involves interactions with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

    Inhibition of enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor binding: Interacting with cell surface receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid: The E-isomer of the compound with different spatial arrangement.

    3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid: A similar compound with a saturated propanoic acid moiety.

Uniqueness

The uniqueness of (Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid lies in its specific configuration and combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

IUPAC Name

(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3-/t11-,13-,14+,15-,16-/m1/s1

InChI Key

IEMIRSXOYFWPFD-QEQKPWIDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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